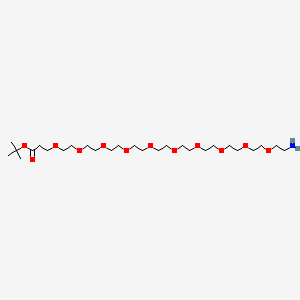

Amino-PEG10-t-butyl ester

Übersicht

Beschreibung

Amino-PEG10-t-butyl ester is a polyethylene glycol derivative containing an amino group with a t-butyl protected carboxyl group. This compound is known for its hydrophilic polyethylene glycol spacer, which increases solubility in aqueous media. The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of t-butyl esters of Nα-protected amino acids typically involves the reaction of protected amino acids with t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents. This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Industrial Production Methods: In industrial settings, the production of Amino-PEG10-t-butyl ester involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Analyse Chemischer Reaktionen

Types of Reactions: Amino-PEG10-t-butyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form amide or imine bonds.

Deprotection Reactions: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include carboxylic acids, activated NHS esters, and carbonyl compounds. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.

Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid, are commonly employed to remove the t-butyl protecting group.

Major Products Formed:

Amide Bonds: Formed from the reaction of the amino group with carboxylic acids or activated NHS esters.

Imines: Formed from the reaction of the amino group with carbonyl compounds.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Enhanced Solubility and Bioavailability

Amino-PEG10-t-butyl ester significantly improves the solubility of poorly water-soluble drugs. The hydrophilic nature of the PEG chain enhances the bioavailability of therapeutic agents by facilitating their dispersion in biological fluids. This property is crucial for the development of effective drug formulations, particularly for compounds that exhibit low solubility in aqueous environments.

Case Study: Anticancer Drug Conjugation

In a study focusing on anticancer agents, this compound was utilized to conjugate doxorubicin, a commonly used chemotherapeutic drug. The resulting conjugate demonstrated improved solubility and prolonged circulation time in vivo, leading to enhanced therapeutic efficacy against tumor cells while minimizing systemic toxicity .

Protein Modification

Bioconjugation Techniques

The amino group of this compound enables its use as a linker for bioconjugation, allowing researchers to attach various functional moieties to proteins. This modification can enhance protein stability, reduce immunogenicity, and improve pharmacokinetic properties.

Case Study: Fluorescent Labeling

In research involving protein tracking, this compound was employed to attach fluorescent labels to antibodies. The modified antibodies exhibited enhanced stability and specificity in binding assays, demonstrating the utility of this compound in developing targeted imaging agents for diagnostic applications .

Surface Modification

Improving Material Properties

this compound can be applied to modify surfaces of biomaterials, enhancing their biocompatibility and reducing protein adsorption. This application is particularly relevant in the development of medical devices and implants.

Case Study: Coating Biomedical Devices

A study investigated the use of this compound for coating titanium implants. The coated surfaces showed reduced protein adsorption and enhanced cell adhesion compared to unmodified controls, indicating potential for improved integration with biological tissues .

Synthesis and Reactivity

This compound is synthesized through a multi-step process involving the reaction of PEG with t-butyl chloroformate followed by amination with an appropriate amine. The resulting compound exhibits high reactivity due to the primary amine group, allowing it to form stable covalent bonds with various biomolecules.

Comparative Data Table

Wirkmechanismus

The mechanism of action of Amino-PEG10-t-butyl ester primarily involves its ability to react with various functional groups through its amino and t-butyl ester functionalities. The amino group can form covalent bonds with carboxylic acids, activated NHS esters, and carbonyl compounds, while the t-butyl ester group can be deprotected to reveal a carboxyl group that can participate in further reactions. These interactions facilitate the modification and conjugation of biomolecules, enhancing their solubility, stability, and functionality .

Vergleich Mit ähnlichen Verbindungen

- Amino-PEG4-t-butyl ester

- Amino-PEG6-t-butyl ester

- Amino-PEG8-t-butyl ester

Comparison: Amino-PEG10-t-butyl ester is unique due to its longer polyethylene glycol spacer, which provides greater solubility and flexibility in aqueous media compared to shorter polyethylene glycol derivatives. This increased solubility and flexibility make it particularly useful in applications requiring enhanced solubility and stability of modified biomolecules .

Biologische Aktivität

Amino-PEG10-t-butyl ester is a versatile compound widely used in biochemical applications due to its unique structural characteristics and biological activity. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative characterized by:

- Molecular Formula : C27H55NO12

- Molecular Weight : Approximately 585.73 Da

- Functional Groups : Amino group, t-butyl ester, and a hydrophilic PEG spacer

The hydrophilic nature of the PEG spacer enhances the solubility of the compound in aqueous environments, making it suitable for various biochemical applications, including drug delivery and bioconjugation .

Target of Action

The compound's amino group allows it to form covalent bonds with various biomolecules, including:

- Carboxylic acids

- Activated NHS esters

- Carbonyl compounds

These interactions facilitate the conjugation of biomolecules, which is crucial in drug formulation and protein modification.

Mode of Action

The primary mode of action involves the formation of stable amide or imine bonds through the reaction of the amino group with target biomolecules. This covalent modification can significantly alter the structure and function of proteins, enhancing their stability and reducing immunogenicity .

Cellular Effects

This compound exhibits several important biological activities:

- Protein Modification : The compound can modify proteins through PEGylation, which increases their solubility and stability. This modification can influence cell signaling pathways, gene expression, and cellular metabolism.

- Drug Delivery : Its ability to solubilize hydrophobic drugs enhances their bioavailability. The stable linkages formed with biomolecules allow for targeted delivery systems that improve therapeutic efficacy while minimizing side effects .

Toxicity and Biocompatibility

Research indicates that this compound exhibits low toxicity and high biocompatibility, making it suitable for biological applications. Its safety profile is supported by studies showing minimal adverse effects in cellular assays .

Applications

This compound has diverse applications across various fields:

- Bioconjugation : Used to create stable conjugates with proteins and peptides.

- Drug Delivery Systems : Enhances solubility and stability of therapeutic agents.

- Diagnostics : Utilized in the development of biosensors and diagnostic assays.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Amino-PEG7-t-butyl ester | Amino, t-butyl ester | Shorter PEG chain; less hydrophilic than PEG10 |

| Acid-PEG10-t-butyl ester | Acidic group, t-butyl ester | Contains a carboxylic acid instead of an amino group |

| Methyltetrazine-PEG4-amine | Methyltetrazine, amine | Enables fast click reactions; smaller PEG chain |

| Bromo-PEG10-t-butyl ester | Bromo group, t-butyl ester | Contains a bromine leaving group for nucleophilic substitution |

This compound stands out due to its combination of hydrophilicity and reactivity through both its amino and t-butyl ester groups, making it particularly versatile for bioconjugation applications .

Case Studies

Recent studies have demonstrated the efficacy of this compound in various applications:

- Protein Stability Enhancement : A study showed that PEGylated proteins exhibited increased resistance to proteolytic degradation compared to their unmodified counterparts.

- Targeted Drug Delivery : Research indicated that conjugating chemotherapeutic agents with this compound improved tumor targeting and reduced systemic toxicity in animal models .

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H55NO12/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h4-25,28H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGGTGCHTQMBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H55NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801120419 | |

| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801120419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818294-42-6 | |

| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801120419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.